molecular formula C12H12Cl2N4 B2732068 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride CAS No. 2044872-59-3

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride

Cat. No.: B2732068
CAS No.: 2044872-59-3
M. Wt: 283.16
InChI Key: CLKSVLCPYYYWIF-UHFFFAOYSA-N
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Description

“5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2044872-59-3 . It has a molecular weight of 283.16 . The IUPAC name for this compound is 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including those related to "5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride," are foundational in synthesizing biologically significant molecules like heme and chlorophyll. The aromatic character and lack of basicity of pyrroles, due to electron delocalization, enable their application in synthesizing various derivatives. These derivatives find use in creating polypyrroles, which are electrically conducting films, and pyrrolidinones, used as solvents and intermediates with low toxicity. Additionally, the modification of pyrrole derivatives can lead to the production of dyes, pharmaceuticals, and advanced materials due to their extensive utility in organic synthesis and material science (Anderson & Liu, 2000).

Synthesis and Characterization of Complex Molecules

The versatility of pyrrole and pyridine derivatives in synthesizing complex molecules is evident in research focused on developing new methods for constructing pyridine and pyrrole-based compounds. For instance, the study of cobalt(III) complexes featuring pyrrolidine demonstrates the structural and chemical utility of pyrrole derivatives in inorganic chemistry, enabling the synthesis of compounds with potential catalytic and pharmaceutical applications (Amirnasr, Schenk, & Meghdadi, 2002).

Material Science and Conducting Films

Pyrrole derivatives are integral to the development of conducting polymers, which have applications in electronic devices, sensors, and other technologies. The synthesis of pyrrole-based polymers demonstrates the material science applications of these compounds, particularly in creating flexible, stable films that conduct electricity. This area of research opens up avenues for innovative materials that could revolutionize various technology sectors (Pandiancherri, 2019).

Pharmaceutical Applications

The structural features of pyrrole and pyridine derivatives, such as "this compound," play a crucial role in the pharmaceutical industry. These compounds are often used as intermediates in the synthesis of drugs and active pharmaceutical ingredients (APIs). The ability to synthesize diverse pyrrolidine and pyridine derivatives enables the development of new medications with potential benefits in treating various diseases (Kang et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSVLCPYYYWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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